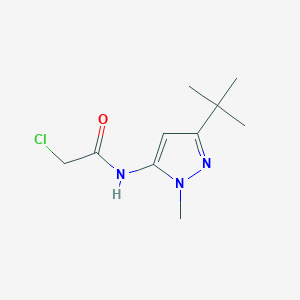![molecular formula C20H22F6N2O6 B6144510 bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid CAS No. 1181458-06-9](/img/structure/B6144510.png)
bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is a chemical compound with the molecular formula C20H22F6N2O6 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It consists of two amino groups, a trifluoromethyl group, and an oxalic acid group.Mecanismo De Acción
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is a strong acid, with a pKa of 1.7. It is capable of protonating various molecules, such as amines, alcohols, and carboxylic acids. This protonation causes the molecules to become more polar, and thus more reactive. This compound is also capable of forming hydrogen bonds with other molecules, which can lead to the formation of new bonds.
Biochemical and Physiological Effects
This compound is a strong acid, and as such, it can cause irritation to the skin and eyes. It can also cause damage to the respiratory system if it is inhaled. In addition, this compound can react with other molecules in the body, such as proteins, and can cause changes in the structure and function of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid in lab experiments is that it is a strong acid, which makes it useful for a wide range of reactions. However, it can also be corrosive and can cause irritation to the skin and eyes. In addition, this compound is a strong acid, and as such, it can react with other molecules in the body, which can lead to unexpected results.
Direcciones Futuras
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid has a wide range of applications in the scientific and industrial fields. In the future, this compound could be used in the synthesis of more complex molecules, such as pharmaceuticals, pesticides, and dyes. It could also be used to modify the structure of proteins and study their interactions with other molecules. In addition, this compound could be used as a catalyst in organic synthesis, as well as in the synthesis of polymers. Finally, this compound could be used to study the effects of strong acids on proteins and other molecules in the body, as well as to develop new methods for controlling and manipulating the structure and function of proteins.
Métodos De Síntesis
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid can be synthesized in a two-step process. The first step involves the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol with oxalyl chloride to form the intermediate, 2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol. The second step involves the reaction of the intermediate with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of proteins, as it can be used to modify the structure of proteins, as well as to study their interactions with other molecules. This compound has also been used as a catalyst in organic synthesis, as well as in the synthesis of polymers.
Propiedades
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10F3NO.C2H2O4/c2*10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;3-1(4)2(5)6/h2*1-4,8,14H,5,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STINJQBWMLPUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F.C1=CC(=CC=C1C(CN)O)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)


![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)
![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)
![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)


![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)




![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)